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Compound of Interest

Compound Name: 6-Chloro-7-deazaguanine

Cat. No.: B559664 Get Quote

6-Chloro-7-deazaguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-7-deazaguanine, a pyrrolo[2,3-

d]pyrimidine of significant interest in medicinal chemistry and drug discovery. This document

details its physicochemical properties, a representative synthetic protocol, and its biological

context, particularly in relation to the NF-κB signaling pathway.

Core Molecular Data
6-Chloro-7-deazaguanine, also known as 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a

guanine analog where the nitrogen at position 7 is replaced by a carbon atom. This

modification significantly alters its electronic properties and potential for biological interactions.
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Property Data

Chemical Formula C₆H₅ClN₄

Molecular Weight 168.58 g/mol

CAS Number 84955-31-7

Appearance White to off-white solid

Melting Point >300 °C

Solubility Soluble in DMSO and DMF

IUPAC Name 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Synthetic Protocol
The synthesis of 6-Chloro-7-deazaguanine can be achieved through a multi-step process

starting from a substituted pyrimidine. The following is a representative experimental protocol

adapted from established methods for the synthesis of 7-deazaguanine analogs.

Experimental Protocol: Synthesis of 6-Chloro-7-deazaguanine

Step 1: Synthesis of 2,6-diamino-4-chloropyrimidine

Reaction Setup: To a solution of 2,6-diaminopyrimidin-4-ol (1 eq.) in phosphorus oxychloride

(10 eq.), add N,N-dimethylaniline (1.2 eq.) dropwise at 0 °C.

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and

stirred for 4 hours.

Work-up: After cooling to room temperature, the excess phosphorus oxychloride is removed

under reduced pressure. The residue is carefully poured onto crushed ice with vigorous

stirring.

Neutralization and Isolation: The acidic solution is neutralized with a cold, concentrated

solution of sodium hydroxide to pH 8-9. The resulting precipitate is collected by filtration,

washed with cold water, and dried under vacuum to yield 2,6-diamino-4-chloropyrimidine.
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Step 2: Synthesis of 6-Chloro-7-deazaguanine

Reaction Setup: 2,6-diamino-4-chloropyrimidine (1 eq.) is suspended in a mixture of dioxane

and water (3:1).

Addition of Reagents: To this suspension, chloroacetaldehyde (1.2 eq., 50% aqueous

solution) is added dropwise at room temperature.

Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 6 hours. The

progress of the reaction is monitored by thin-layer chromatography (TLC).

Isolation and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the resulting precipitate is collected by filtration. The crude product is

washed with water and then recrystallized from ethanol to afford pure 6-Chloro-7-
deazaguanine.
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Caption: Experimental workflow for the synthesis of 6-Chloro-7-deazaguanine.

Biological Context and Signaling Pathways
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6-Chloro-7-deazaguanine has been investigated for its potential as an inhibitor of IκB kinase

(IKK), a key enzyme complex in the canonical NF-κB signaling pathway. However, it has been

characterized as an inactive molecule in this regard. The NF-κB pathway is crucial in regulating

immune responses, inflammation, and cell survival.

Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory

cytokines (e.g., TNFα, IL-1). This activation leads to the recruitment of signaling adaptors to the

receptor complex, which in turn activates the IKK complex. The IKK complex, consisting of

IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory IκBα

protein. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal

degradation. The degradation of IκBα releases the p50/p65 (RelA) NF-κB dimer, which then

translocates to the nucleus to induce the transcription of target genes involved in inflammation

and cell survival.
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Caption: The canonical NF-κB signaling pathway.

Biosynthesis of 7-Deazaguanine Derivatives
In various organisms, 7-deazaguanine derivatives are synthesized from guanosine

triphosphate (GTP). This biosynthetic pathway involves a series of enzymatic steps to form the

precursor 7-cyano-7-deazaguanine (preQ₀), which is then further modified and incorporated

into tRNA or DNA. This pathway highlights the natural occurrence of the 7-deazaguanine

scaffold.
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Caption: Biosynthetic pathway of 7-deazaguanine derivatives.
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[https://www.benchchem.com/product/b559664#molecular-weight-and-formula-of-6-chloro-7-
deazaguanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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